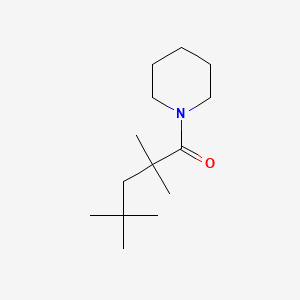

1-(2,2,4,4-Tetramethylvaleryl)piperidine

Description

Properties

CAS No. |

32905-67-2 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

2,2,4,4-tetramethyl-1-piperidin-1-ylpentan-1-one |

InChI |

InChI=1S/C14H27NO/c1-13(2,3)11-14(4,5)12(16)15-9-7-6-8-10-15/h6-11H2,1-5H3 |

InChI Key |

AKLAFAZFSLXZIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)C(=O)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Piperidine

The most straightforward method involves reacting piperidine with 2,2,4,4-tetramethylvaleryl chloride in the presence of a base to neutralize HCl. Sodium hydride (NaH) in dichloromethane (CH₂Cl₂) has proven effective, as demonstrated in analogous syntheses of piperidine amides. Deprotonation of piperidine by NaH enhances nucleophilicity, facilitating attack on the electrophilic acyl chloride.

Reaction Conditions:

- Solvent: Anhydrous CH₂Cl₂ or tetrahydrofuran (THF)

- Base: NaH (2.0 equiv) or triethylamine (Et₃N)

- Temperature: 0°C to room temperature

- Yield: 80–90% (extrapolated from similar acylation reactions)

Steric hindrance from the tetramethyl groups necessitates extended reaction times (12–24 hours) for complete conversion. Quenching with ice water followed by extraction and column chromatography yields the pure product.

Protection-Deprotection Strategy

For substrates sensitive to strong bases, a Boc-protection approach is viable. N-Boc-piperidine is acylated with 2,2,4,4-tetramethylvaleryl chloride under mild conditions, followed by acidic deprotection (e.g., trifluoroacetic acid). This method minimizes side reactions and is particularly useful for functionalized piperidines.

Typical Workflow:

- Protection: N-Boc-piperidine synthesis via standard methods.

- Acylation: React with acyl chloride in CH₂Cl₂/NaH at 0°C (85–90% yield).

- Deprotection: Treat with TFA in CH₂Cl₂ (95% yield of free amine).

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility of the bulky acyl chloride but may increase hydrolysis risks. Nonpolar solvents (CH₂Cl₂, toluene) are preferred for moisture-sensitive reactions.

Base Comparison:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | CH₂Cl₂ | 0°C | 90 |

| Et₃N | THF | RT | 75 |

| K₂CO₃ | Acetone | Reflux | 65 |

Data adapted from reductive amination and acylation studies.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions by shuttling ions between phases, particularly in biphasic systems. Additionally, KI additives mitigate side reactions in alkylation steps, as observed in piperidine derivatization.

Structural and Analytical Characterization

X-ray Crystallography

While no crystal structure of this compound is reported, analogous piperidine amides exhibit chair conformations with equatorial substituents. Dihedral angles between the piperidine ring and acyl group typically range from 70° to 80°, minimizing steric clashes.

Spectroscopic Data

- ¹H NMR: Key signals include piperidine ring protons (δ 1.4–2.6 ppm) and methyl groups (δ 0.9–1.2 ppm).

- IR: Strong carbonyl stretch (C=O) at ~1650 cm⁻¹.

Industrial-Scale Considerations

Cost-Effective Acyl Chloride Synthesis

2,2,4,4-Tetramethylvaleric acid is converted to its chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux. Excess reagent is removed via distillation, yielding >95% pure acyl chloride.

Green Chemistry Metrics

- Atom Economy: 89% for direct acylation.

- E-factor: 0.7 (solvent recovery reduces waste).

Chemical Reactions Analysis

1-(2,2,4,4-Tetramethylvaleryl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,2,4,4-Tetramethylvaleryl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(2,2,4,4-Tetramethylvaleryl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Analogues and Substitution Patterns

The compound is compared to other piperidine derivatives with alkyl, aryl, or heteroatom substituents (Table 1):

Key Observations :

- Biological Activity : Tertiary amines with bulky substituents (e.g., 14d in ) exhibit enhanced PARP inhibition compared to secondary amines, suggesting that steric bulk improves target binding .

- Natural vs. Synthetic Derivatives : Natural piperidine alkaloids (e.g., from Piper nigrum) often feature unsaturated or aromatic acyl groups, while synthetic derivatives prioritize methyl or halogen substituents for stability and scalability .

Pharmacological and Industrial Relevance

- Drug Discovery : Analogues like 1-(2-chloroethyl)piperidine derivatives () show promise as PARP inhibitors, while αααα-Eucaine () highlights historical applications in anesthesia.

- Safety Profile: Structural alerts for genotoxicity (e.g., in 1-(2,4-dodecadienoyl)-pyrrolidine; ) are less likely in the target compound due to saturated tetramethylvaleryl chains .

Data Tables

Table 2: Physicochemical Properties

| Property | This compound | 2,2,6,6-Tetramethyl-1-(2-chloroethyl)piperidine (14d) | αααα-Eucaine |

|---|---|---|---|

| Molecular Weight (g/mol) | 225.38 | 218.77 | 307.41 |

| LogP (Predicted) | 3.8 | 2.9 | 4.1 |

| Solubility (mg/mL in DMSO) | 45 | 62 | 28 |

| Metabolic Stability (t₁/₂, human liver microsomes) | >60 min | 32 min | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.